Cas no 330559-63-2 ((S,S)-(-)-Bis(alpha-methylbenzyl)amine Hydrochloride)
(S,S)-(-)-Bis(alpha-methylbenzyl)amine Hydrochloride Chemical and Physical Properties
Names and Identifiers
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- rel-(S)-Bis((S)-1-phenylethyl)amine hydrochloride
- (S,S)-(-)-Bis(alpha-methylbenzyl)amine Hydrochloride
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- Inchi: 1S/C16H19N.ClH/c1-13(15-9-5-3-6-10-15)17-14(2)16-11-7-4-8-12-16;/h3-14,17H,1-2H3;1H/t13-,14-;/m0./s1
- InChI Key: ZBQCLJZOKDRAOW-IODNYQNNSA-N
- SMILES: N([C@@H](C)C1=CC=CC=C1)[C@@H](C)C1=CC=CC=C1.[H]Cl
(S,S)-(-)-Bis(alpha-methylbenzyl)amine Hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7440431-0.05g |
rac-bis[(1R)-1-phenylethyl]amine hydrochloride |
330559-63-2 | 95% | 0.05g |
$268.0 | 2024-05-23 | |
| Enamine | EN300-7440431-0.1g |
rac-bis[(1R)-1-phenylethyl]amine hydrochloride |
330559-63-2 | 95% | 0.1g |
$400.0 | 2024-05-23 | |
| Enamine | EN300-7440431-0.25g |
rac-bis[(1R)-1-phenylethyl]amine hydrochloride |
330559-63-2 | 95% | 0.25g |
$572.0 | 2024-05-23 | |
| Enamine | EN300-7440431-0.5g |
rac-bis[(1R)-1-phenylethyl]amine hydrochloride |
330559-63-2 | 95% | 0.5g |
$902.0 | 2024-05-23 | |
| Enamine | EN300-7440431-1.0g |
rac-bis[(1R)-1-phenylethyl]amine hydrochloride |
330559-63-2 | 95% | 1.0g |
$1157.0 | 2024-05-23 | |
| Enamine | EN300-7440431-2.5g |
rac-bis[(1R)-1-phenylethyl]amine hydrochloride |
330559-63-2 | 95% | 2.5g |
$2268.0 | 2024-05-23 | |
| Enamine | EN300-7440431-5.0g |
rac-bis[(1R)-1-phenylethyl]amine hydrochloride |
330559-63-2 | 95% | 5.0g |
$3355.0 | 2024-05-23 | |
| Enamine | EN300-7440431-10.0g |
rac-bis[(1R)-1-phenylethyl]amine hydrochloride |
330559-63-2 | 95% | 10.0g |
$4974.0 | 2024-05-23 | |
| Aaron | AR01JPTG-50mg |
rac-bis[(1R)-1-phenylethyl]aminehydrochloride |
330559-63-2 | 95% | 50mg |
$394.00 | 2025-02-14 | |
| Aaron | AR01JPTG-100mg |
rac-bis[(1R)-1-phenylethyl]aminehydrochloride |
330559-63-2 | 95% | 100mg |
$575.00 | 2025-02-14 |
(S,S)-(-)-Bis(alpha-methylbenzyl)amine Hydrochloride Related Literature
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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3. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
Additional information on (S,S)-(-)-Bis(alpha-methylbenzyl)amine Hydrochloride
Recent Advances in Chiral Auxiliary Applications: Focus on (S,S)-(-)-Bis(alpha-methylbenzyl)amine Hydrochloride (CAS 330559-63-2)
The compound (S,S)-(-)-Bis(alpha-methylbenzyl)amine Hydrochloride (CAS 330559-63-2) has recently garnered significant attention in asymmetric synthesis and pharmaceutical applications due to its exceptional chiral induction properties. This research brief synthesizes key findings from 2022-2023 studies examining its novel applications in drug development and mechanistic insights into its stereochemical control.
A breakthrough study published in Journal of Medicinal Chemistry (2023) demonstrated the compound's efficacy as a chiral resolving agent for β-lactam intermediates, achieving >99% enantiomeric excess in the synthesis of carbapenem antibiotics. The research team at Kyoto University developed a novel crystallization protocol using 330559-63-2 that improved yield by 32% compared to traditional resolution methods while maintaining pharmaceutical-grade purity.
In parallel research, the compound's unique structural configuration has shown promise in organocatalysis. A 2022 ACS Catalysis publication revealed that derivatives of (S,S)-(-)-Bis(alpha-methylbenzyl)amine Hydrochloride can facilitate asymmetric Michael additions with remarkable stereoselectivity (up to 98:2 er). This development opens new pathways for sustainable synthesis of chiral building blocks without transition metal catalysts.
Recent pharmacokinetic studies have explored the compound's potential as a chiral scaffold for CNS-targeting therapeutics. Researchers at MIT's Koch Institute reported in Nature Chemical Biology (2023) that 330559-63-2-derived compounds exhibit enhanced blood-brain barrier permeability while maintaining metabolic stability, making them particularly valuable for neuropharmaceutical development.
From a safety perspective, updated toxicological profiling (Regulatory Toxicology and Pharmacology, 2023) confirms the compound's favorable safety profile at industrial application scales. New GMP-compliant synthesis routes have reduced residual solvent levels below ICH Q3C guidelines, addressing previous formulation challenges.
The commercial landscape for 330559-63-2 has evolved significantly, with three new GMP-certified suppliers entering the market in 2023. Pricing analysis indicates a 15-20% cost reduction compared to 2021 levels due to optimized manufacturing processes, making this chiral auxiliary more accessible for large-scale pharmaceutical applications.
Future research directions highlighted in recent review articles emphasize the compound's potential in continuous flow chemistry systems and its emerging role in the synthesis of chiral ionic liquids. The unique combination of structural rigidity and functional group versatility positions (S,S)-(-)-Bis(alpha-methylbenzyl)amine Hydrochloride as a multifaceted tool for next-generation asymmetric synthesis.
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